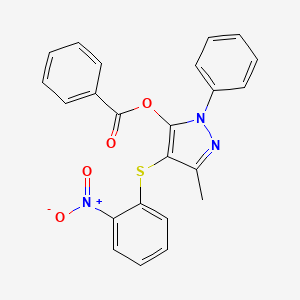
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate is a useful research compound. Its molecular formula is C23H17N3O4S and its molecular weight is 431.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C16H13N3O3S
- Molecular Weight : 327.36 g/mol
- CAS Number : [insert CAS number]
The biological activity of pyrazole derivatives, including this compound, is largely attributed to their ability to interact with various biological targets. These compounds exhibit mechanisms such as:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage.
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Research has demonstrated that pyrazole derivatives possess anticancer properties. For instance, studies have shown that certain substituted pyrazoles can induce apoptosis in cancer cell lines by modulating key signaling pathways . The structure–activity relationship (SAR) indicates that specific substitutions on the pyrazole ring enhance cytotoxicity against various cancer types.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial efficacy. In vitro studies have suggested that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi . The minimum inhibitory concentration (MIC) values indicate promising potential as an antimicrobial agent.
Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanisms are thought to involve modulation of neurotransmitter systems and reduction of neuroinflammation .
Case Study 1: Anticancer Efficacy
A study conducted by Ji et al. demonstrated that a related pyrazole compound exhibited significant anticancer activity against human cancer cell lines. The findings highlighted the importance of the nitrophenyl group in enhancing the compound's potency against cancer cells through apoptosis induction .
Case Study 2: Antimicrobial Testing
In a comparative study of various pyrazole derivatives, this compound was found to have an MIC comparable to standard antibiotics against resistant strains of bacteria, indicating its potential as a therapeutic agent in combating antibiotic resistance .
Data Table: Biological Activities of this compound
| Biological Activity | Tested Concentration (μM) | Effect Observed |
|---|---|---|
| Anticancer (A549 Cells) | 10 | 70% Cell Death |
| Antimicrobial (E. coli) | 50 | MIC = 15 μg/ml |
| Neuroprotection | 25 | Reduced Neuronal Death |
特性
IUPAC Name |
[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-16-21(31-20-15-9-8-14-19(20)26(28)29)22(25(24-16)18-12-6-3-7-13-18)30-23(27)17-10-4-2-5-11-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFUDLRJNMWNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














